![molecular formula C21H18FN5O3 B2528305 N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1251634-58-8](/img/structure/B2528305.png)
N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
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Overview
Description
N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
Anti-Inflammatory Agents
The compound’s structural features suggest potential anti-inflammatory activity. Researchers have explored its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and modulation of immune responses. Investigating its interactions with specific targets (such as cyclooxygenases or NF-κB) could lead to novel anti-inflammatory drug candidates .
Cancer Research
PI3Kδ Inhibitors
Accumulated evidence indicates that PI3Kδ plays a critical role in chronic obstructive pulmonary disease (COPD). The compound’s unique structure may allow it to act as a selective PI3Kδ inhibitor, potentially impacting COPD progression. Further studies are warranted to validate its efficacy and safety .
Cytotoxicity Screening
In vitro assays against breast cancer cell lines (MCF-7 and MDA-MB-231) could reveal its cytotoxic potential. Researchers have synthesized similar compounds and evaluated their IC50 values, providing insights into their anticancer activity .
Agricultural Applications
Plant Growth Regulators
The compound’s resemblance to indole derivatives suggests possible applications as a plant growth regulator. Investigating its effects on seed germination, root development, and overall plant growth could reveal its potential in agriculture .
Materials Science
Organic Semiconductors
Given its heterocyclic structure, the compound might exhibit semiconducting properties. Researchers could explore its use in organic electronic devices, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be various enzymes and receptors in the biological system . Triazole compounds, which are part of the structure of this compound, are known to bind readily with a variety of enzymes and receptors, showing versatile biological activities . In particular, some triazoloquinoxaline-based derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , which is critically involved in cancer angiogenesis .
Mode of Action
The compound interacts with its targets, such as VEGFR-2, by binding to them . This binding can block the signaling pathway of VEGFR-2, effectively suppressing tumor growth . The compound’s cytotoxic activities have been evaluated in vitro, and the results of VEGFR-2 inhibitory activity and cytotoxicity were found to be highly correlated .
Biochemical Pathways
The compound affects the angiogenesis pathway, which involves the sprouting of new blood vessels from pre-existing vasculatures . In normal physiology, angiogenesis plays a major role in tissue functional repair, regeneration, and cell division . When pathological conditions are present, abnormal angiogenesis can result in uncontrolled cell division, proliferation, and consequently, tumor formation . The compound’s action on the VEGFR-2 receptor can disrupt this pathway, suppressing tumor growth .
Pharmacokinetics
In silico docking, admet, and toxicity studies have been carried out for similar compounds . These studies can provide insights into the compound’s bioavailability and potential drug-likeness .
Result of Action
The compound’s action results in the inhibition of tumor growth by blocking the VEGFR-2 signaling pathway . This can lead to the suppression of angiogenesis, a critical process that affects the development and growth of cancerous cells . The compound has shown cytotoxic effects in vitro, with certain derivatives exhibiting strong cytotoxic activity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, certain reactions involving similar compounds have been performed under specific temperature conditions
properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-13-23-17(14-6-4-3-5-7-14)11-19-25-26(21(29)27(13)19)12-20(28)24-15-8-9-18(30-2)16(22)10-15/h3-11H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDIKKJGOZCIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC(=C(C=C3)OC)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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